Undecanophenone
Overview
Description
Undecanophenone, also known as 1-Phenyl-1-undecanone, is a chemical compound with the molecular formula C17H26O . It has an average mass of 246.388 Da and a monoisotopic mass of 246.198364 Da .
Molecular Structure Analysis
This compound has a simple structure and contains a total of 44 bonds, including 18 non-H bonds, 7 multiple bonds, 10 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ketone (aromatic) .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C17H26O, an average mass of 246.388 Da, and a monoisotopic mass of 246.198364 Da . Further physical and chemical properties such as hardness, topography, and hydrophilicity would depend on the conditions and can be analyzed using various techniques .
Scientific Research Applications
Extraction and Analysis Techniques
- Dispersive Liquid-Liquid Microextraction: Undecanophenone derivatives, specifically 1-undecanol, are used in the extraction of bisphenol A, a chemical found in plastics and resins. The technique involves a rapid and simple analysis, leveraging 1-undecanol's low density and high affinity for the analyte (Saw et al., 2017).
- Biodegradation of Xenobiotics: In bioreactors for degrading xenobiotics, solvents like 2-undecanone have been used for their favorable partition coefficients and minimal impact on microbial kinetics, thereby improving process kinetics (Tomei et al., 2008).
Environmental Applications
- Water and Agricultural Sample Analysis: Techniques utilizing 1-undecanol have been developed for the extraction and determination of nitrophenols in water samples, showing effective performance in environmental monitoring (Chung et al., 2012).
Analytical Chemistry
- Liquid-Phase Microextraction: A new method using 1-undecanol was introduced for liquid-phase microextraction, proving effective for extracting and determining low concentrations of polycyclic aromatic hydrocarbons in water samples (Zanjani et al., 2007).
Polyphenol Research
- Encapsulation and Stability: In the context of functional foods and pharmaceuticals, the stability, bioactivity, and bioavailability of polyphenols are critical. The use of encapsulation technologies enhances these properties, and this compound derivatives may be relevant in this context (Fang & Bhandari, 2010).
- Antioxidant Activity and Health Effects: Polyphenols, known for their antioxidant properties, are studied for their potential health benefits. Research into their chemistry, occurrence, and effects on human health often involves the analysis and characterization of these compounds, wherein this compound derivatives might be used (Durazzo et al., 2019).
Safety and Hazards
Mechanism of Action
Undecanophenone, also known as n-Undecanophenone, is a chemical compound with the molecular formula C17H26O . Despite its widespread use in various applications, the detailed mechanism of action of this compound is not fully understood. This article aims to provide a comprehensive overview of the current understanding of the mechanism of action of this compound.
Biochemical Pathways
It is currently unknown how this compound influences cellular processes and downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of many compounds. Specific information on how environmental factors influence this compound’s action is currently lacking .
properties
IUPAC Name |
1-phenylundecan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O/c1-2-3-4-5-6-7-8-12-15-17(18)16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJBFOGCFZHBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196141 | |
Record name | 1-Phenylundecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4433-30-1 | |
Record name | 1-Phenyl-1-undecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4433-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Undecanophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylundecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylundecanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UNDECANOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88F82ATS00 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying n-Undecanophenone in Withania somnifera leaf extract?
A1: The study by El Khateeb et al. [] identified n-Undecanophenone as one of the major components in the ethanol extract of Withania somnifera leaves, accounting for 4.47% of the extract composition. This finding contributes to the body of knowledge surrounding the phytochemical profile of this plant, which is known for its medicinal properties. While the specific biological activity of n-Undecanophenone within the context of Withania somnifera remains unexplored in this study, its presence adds to the complexity of the extract and might contribute to its overall effects. Further research is needed to elucidate the specific role and potential benefits of n-Undecanophenone found in Withania somnifera.
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